3-(4-ethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide
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Overview
Description
3-(4-Ethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide is a synthetic organic compound belonging to the class of benzoxathiine derivatives These compounds are characterized by a benzene ring fused to an oxathiine ring, which contains both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide typically involves multi-step organic reactions
Formation of Benzoxathiine Core: The initial step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a sulfur-containing reagent like thionyl chloride. This reaction forms the benzoxathiine ring system.
Introduction of Substituents: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while methoxylation can be performed using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzene ring. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and cellular pathways. For instance, its anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and upregulating antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)-6,7-dimethoxy-2,1-benzothiine: Lacks the oxygen atom in the oxathiine ring.
3-(4-Ethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine: Lacks the dioxide functionality.
Uniqueness
The presence of both ethoxy and methoxy groups, along with the oxathiine ring system, makes 3-(4-ethoxyphenyl)-6,7-dimethoxy-2,1-benzoxathiine 1,1-dioxide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6,7-dimethoxy-2,1λ6-benzoxathiine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6S/c1-4-23-14-7-5-12(6-8-14)15-9-13-10-16(21-2)17(22-3)11-18(13)25(19,20)24-15/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTQFYGKFHQQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3S(=O)(=O)O2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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